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molecular formula C8H18O3 B587998 Triethyl Orthoacetate-d3 CAS No. 97419-13-1

Triethyl Orthoacetate-d3

Cat. No. B587998
M. Wt: 165.247
InChI Key: NDQXKKFRNOPRDW-GKOSEXJESA-N
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Patent
US04182910

Procedure details

410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol are dissolved in 900 g of decaline and the mixture is cooled to -10° C. With stirring, 383 g (10.5 moles) of anhydrous hydrogen chloride is introduced directly into the solution. The HCl introduction period amounts to 80 minutes, the temperature increasing, despite continued refrigeration, to +7° C. After completion of the HCl introduction, the temperature is raised to 30° C.; after 2.5 hours the imidoethyl ester hydrochloride crystallizes out; then stirring is continued at 30° C. for another 11 hours. 1150 grams of ethanol (25 moles) is then added to the solution and it is neutralized against methyl red with 115 g of a 20% solution of sodium ethylate in ethanol. After the neutralization, the temperature is raised to 35° C. and the mixture is stirred for 5 hours. After it has been chilled to 10° C., the ammonium chloride is centrifuged out and washed with decaline. The combined filtrates are treated, after chloride determination (titration with AgNO3), with an appropriate excess of sodium ethanolate (35 g of 20% solution of sodium ethanolate in ethanol). The filtrate thus treated is distilled in vacuo in a packed column. 1414 g of triethyl orthoacetate (B.P. 66°-68° C. at 41 Torr) is obtained (8.73 moles= 87.3% with respect to acetonitrile input and 91.2% with respect to reacted acetonitrile). After the acetamide has been filtered out of the sump phase, the decaline thus purified can be reused.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1150 g
Type
solvent
Reaction Step Two
Quantity
410 g
Type
reactant
Reaction Step Three
Quantity
900 g
Type
reactant
Reaction Step Three
Quantity
483 g
Type
solvent
Reaction Step Three
Quantity
383 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1](#N)[CH3:2].Cl.CN(C1C=CC(N=NC2C=CC=C[C:21]=2[C:22]([OH:24])=[O:23])=CC=1)C.[CH3:25][CH2:26][O-:27].[Na+].[Cl-].[NH4+].[CH2:31]1C2C(CCCC2)CC[CH2:32]1>C(O)C>[C:22]([O:23][CH2:1][CH3:2])([O:24][CH2:31][CH3:32])([O:27][CH2:26][CH3:25])[CH3:21] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1150 g
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
410 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
900 g
Type
reactant
Smiles
C1CCCC2CCCCC12
Name
Quantity
483 g
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
383 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=1C=CC(=CC1)N=NC=2C=CC=CC2C(=O)O
Step Eight
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature increasing
CUSTOM
Type
CUSTOM
Details
to +7° C
CUSTOM
Type
CUSTOM
Details
after 2.5 hours the imidoethyl ester hydrochloride crystallizes out
Duration
2.5 h
STIRRING
Type
STIRRING
Details
then stirring
TEMPERATURE
Type
TEMPERATURE
Details
After the neutralization, the temperature is raised to 35° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After it has been chilled to 10° C.
WASH
Type
WASH
Details
washed with decaline
ADDITION
Type
ADDITION
Details
The combined filtrates are treated
ADDITION
Type
ADDITION
Details
The filtrate thus treated
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo in a packed column

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
C(C)(OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1414 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182910

Procedure details

410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol are dissolved in 900 g of decaline and the mixture is cooled to -10° C. With stirring, 383 g (10.5 moles) of anhydrous hydrogen chloride is introduced directly into the solution. The HCl introduction period amounts to 80 minutes, the temperature increasing, despite continued refrigeration, to +7° C. After completion of the HCl introduction, the temperature is raised to 30° C.; after 2.5 hours the imidoethyl ester hydrochloride crystallizes out; then stirring is continued at 30° C. for another 11 hours. 1150 grams of ethanol (25 moles) is then added to the solution and it is neutralized against methyl red with 115 g of a 20% solution of sodium ethylate in ethanol. After the neutralization, the temperature is raised to 35° C. and the mixture is stirred for 5 hours. After it has been chilled to 10° C., the ammonium chloride is centrifuged out and washed with decaline. The combined filtrates are treated, after chloride determination (titration with AgNO3), with an appropriate excess of sodium ethanolate (35 g of 20% solution of sodium ethanolate in ethanol). The filtrate thus treated is distilled in vacuo in a packed column. 1414 g of triethyl orthoacetate (B.P. 66°-68° C. at 41 Torr) is obtained (8.73 moles= 87.3% with respect to acetonitrile input and 91.2% with respect to reacted acetonitrile). After the acetamide has been filtered out of the sump phase, the decaline thus purified can be reused.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1150 g
Type
solvent
Reaction Step Two
Quantity
410 g
Type
reactant
Reaction Step Three
Quantity
900 g
Type
reactant
Reaction Step Three
Quantity
483 g
Type
solvent
Reaction Step Three
Quantity
383 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1](#N)[CH3:2].Cl.CN(C1C=CC(N=NC2C=CC=C[C:21]=2[C:22]([OH:24])=[O:23])=CC=1)C.[CH3:25][CH2:26][O-:27].[Na+].[Cl-].[NH4+].[CH2:31]1C2C(CCCC2)CC[CH2:32]1>C(O)C>[C:22]([O:23][CH2:1][CH3:2])([O:24][CH2:31][CH3:32])([O:27][CH2:26][CH3:25])[CH3:21] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1150 g
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
410 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
900 g
Type
reactant
Smiles
C1CCCC2CCCCC12
Name
Quantity
483 g
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
383 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=1C=CC(=CC1)N=NC=2C=CC=CC2C(=O)O
Step Eight
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature increasing
CUSTOM
Type
CUSTOM
Details
to +7° C
CUSTOM
Type
CUSTOM
Details
after 2.5 hours the imidoethyl ester hydrochloride crystallizes out
Duration
2.5 h
STIRRING
Type
STIRRING
Details
then stirring
TEMPERATURE
Type
TEMPERATURE
Details
After the neutralization, the temperature is raised to 35° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After it has been chilled to 10° C.
WASH
Type
WASH
Details
washed with decaline
ADDITION
Type
ADDITION
Details
The combined filtrates are treated
ADDITION
Type
ADDITION
Details
The filtrate thus treated
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo in a packed column

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
C(C)(OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1414 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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